molecular formula C14H11FO3 B6370439 3-(2-Fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261944-01-7

3-(2-Fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6370439
CAS RN: 1261944-01-7
M. Wt: 246.23 g/mol
InChI Key: NEQNFZUKMRTYMR-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)phenol, or 3-Fluoro-4-methoxycarbonylphenylphenol, is a synthetic phenolic compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in many organic solvents and has a melting point of 73-74 °C. 3-Fluoro-4-methoxycarbonylphenylphenol is widely used in a variety of scientific research applications due to its unique properties, including its ability to act as a catalyst, a reagent, and a stabilizer.

Scientific Research Applications

3-Fluoro-4-methoxycarbonylphenylphenol has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other compounds, and as a stabilizer in the storage of a variety of compounds. In addition, 3-Fluoro-4-methoxycarbonylphenylphenol is used in the synthesis of polymers, and in the production of fuels and lubricants.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxycarbonylphenylphenol is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the compound. This increased reactivity allows the compound to act as a catalyst in the synthesis of a variety of compounds. In addition, the compound is believed to act as a reagent in the synthesis of other compounds, and as a stabilizer in the storage of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-methoxycarbonylphenylphenol are not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the compound. This increased reactivity allows the compound to act as a catalyst in the synthesis of a variety of compounds. In addition, the compound is believed to act as a reagent in the synthesis of other compounds, and as a stabilizer in the storage of a variety of compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-methoxycarbonylphenylphenol in laboratory experiments include its high reactivity, its low toxicity, and its low cost. Additionally, the compound is easily synthesized from a variety of starting materials, and is readily available from a variety of commercial suppliers. The main limitation of using 3-Fluoro-4-methoxycarbonylphenylphenol in laboratory experiments is its instability in the presence of water, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 3-Fluoro-4-methoxycarbonylphenylphenol include its use as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, the compound could be used as a reagent in the synthesis of other compounds, and as a stabilizer in the storage of a variety of compounds. Furthermore, the compound could be used in the synthesis of polymers, and in the production of fuels and lubricants. Finally, the compound could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

3-Fluoro-4-methoxycarbonylphenylphenol can be synthesized from a variety of starting materials, including 4-fluorophenol, 4-methoxybenzaldehyde, and sodium hydroxide. The synthesis process involves a two-step reaction in which 4-fluorophenol is reacted with 4-methoxybenzaldehyde in the presence of sodium hydroxide to form 3-fluoro-4-methoxycarbonylphenylphenol. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-90 °C. The reaction is typically complete in 1-2 hours, and the resulting product is a white, crystalline solid.

properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-5-6-12(13(15)8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQNFZUKMRTYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683578
Record name Methyl 2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-01-7
Record name Methyl 2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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